3-{[4-(3-Fluorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(3-Fluorobenzyl)piperazin-1-yl]carbonyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound that features a bicyclic structure with a piperazine ring substituted with a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-Fluorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3-fluorobenzyl chloride under basic conditions to form 4-(3-fluorobenzyl)piperazine.
Coupling with Bicyclo[2.2.1]heptane-2-carboxylic Acid: The piperazine derivative is then coupled with bicyclo[2.2.1]heptane-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(3-Fluorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-{[4-(3-Fluorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[4-(3-Fluorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.
Pathways Involved: It may modulate neurotransmitter release or inhibit specific enzymes involved in signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-{[4-(4-Fluorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a different fluorine position.
3-{[4-(2-Fluorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid: Another isomer with fluorine at the ortho position.
Uniqueness
The unique positioning of the fluorine atom in 3-{[4-(3-Fluorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid may result in distinct pharmacological properties and reactivity compared to its isomers. This uniqueness can be leveraged in designing specific drugs or materials with tailored properties.
Properties
IUPAC Name |
3-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3/c21-16-3-1-2-13(10-16)12-22-6-8-23(9-7-22)19(24)17-14-4-5-15(11-14)18(17)20(25)26/h1-3,10,14-15,17-18H,4-9,11-12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULZDKXICHYGDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)N3CCN(CC3)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.